6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
6-Chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique chemical structure and promising properties.
Preparation Methods
The synthesis of 6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: : The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde in the presence of an acid catalyst.
Imine Formation: : The imine group at the 2-position is formed by reacting the chlorinated chromene with an amine derivative under acidic conditions.
Amide Formation:
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
6-Chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: : Substitution reactions can involve the replacement of the chlorine atom with other functional groups, using nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions can vary depending on the reagents and conditions employed.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Investigated for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.
Industry: : Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
6-Chloro-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide
6-Chloro-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide
6-Chloro-2-imino-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
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Properties
IUPAC Name |
6-chloro-2-imino-N-(3-methylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-3-2-4-13(7-10)20-17(21)14-9-11-8-12(18)5-6-15(11)22-16(14)19/h2-9,19H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSALQJMSMQTYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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